A Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide (CAS No. 842136-59-8): A Pivotal Intermediate in Modern Pharmaceutical Synthesis
A Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide (CAS No. 842136-59-8): A Pivotal Intermediate in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, a key chemical intermediate identified by CAS number 842136-59-8.[1] As a specialized Weinreb amide, this compound offers exceptional utility in organic synthesis, particularly in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs). Its structure allows for the controlled and high-yield formation of ketones upon reaction with organometallic reagents, a critical transformation in drug development. This document will elucidate its physicochemical properties, detail a robust synthetic pathway with mechanistic insights, explore its primary applications in drug discovery, and provide essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a comprehensive understanding of this versatile building block.
Introduction and Strategic Importance
5-Bromo-2-chloro-N-methoxy-N-methylbenzamide is a polysubstituted aromatic compound whose value lies in its unique combination of functional groups. The presence of bromo and chloro substituents offers multiple handles for subsequent cross-coupling reactions, while the N-methoxy-N-methylamide, or Weinreb amide, moiety provides a stable yet reactive site for carbon-carbon bond formation.
The Weinreb amide functionality is central to its strategic importance. Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate. This intermediate resists over-addition, which would otherwise lead to the formation of tertiary alcohols as by-products.[2] Instead, it remains stable until acidic workup, at which point it cleanly hydrolyzes to yield the desired ketone. This high degree of control and predictability makes it an invaluable tool in multi-step syntheses where yield and purity are paramount.
Physicochemical and Spectroscopic Profile
The fundamental properties of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide are summarized below. These data are critical for its effective use in experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source(s) |
| CAS Number | 842136-59-8 | [1] |
| Molecular Formula | C₉H₉BrClNO₂ | [1] |
| Molecular Weight | 278.53 g/mol | [1] |
| Appearance | Expected to be a yellow to white solid | [3] |
| Storage | 2-8°C, Refrigerator | [1] |
Predicted Spectroscopic Signatures
While specific experimental spectra should be acquired for lot validation, the expected spectroscopic characteristics are as follows:
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¹H NMR: The spectrum would feature distinct signals for the aromatic protons, the N-methoxy protons (singlet, ~3.5 ppm), and the N-methyl protons (singlet, ~3.3 ppm). The aromatic region would show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
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¹³C NMR: Carbon signals would confirm the presence of the carbonyl group (~165-170 ppm), aromatic carbons (with shifts influenced by the halogen substituents), and the two distinct methoxy and methyl carbons.
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FT-IR: A strong carbonyl (C=O) stretching band would be prominent around 1630-1680 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks).
Synthesis and Mechanistic Framework
The synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide is a logical, multi-step process that leverages fundamental organic reactions. The pathway typically begins with a readily available precursor, 5-bromo-2-chlorobenzoic acid.
Synthetic Workflow Overview
The overall transformation involves the conversion of a carboxylic acid into its corresponding Weinreb amide. This is most efficiently achieved by first activating the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with N,O-dimethylhydroxylamine hydrochloride.
Caption: Synthetic workflow from the carboxylic acid precursor.
Step-by-Step Synthetic Protocol
This protocol is a representative procedure based on established chemical principles for Weinreb amide synthesis.
Step 1: Formation of 5-Bromo-2-chlorobenzoyl Chloride
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To a stirred solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
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Cool the mixture to 0°C using an ice bath.
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Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Causality Note: These reagents convert the less reactive carboxylic acid into a highly electrophilic acid chloride, which is necessary for the subsequent amidation. DMF catalyzes this conversion.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by the cessation of gas evolution.
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Remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which is typically used immediately in the next step without further purification.
Step 2: Synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
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In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
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Cool the suspension to 0°C and add a non-nucleophilic base, such as pyridine or triethylamine (TEA) (2.2 eq), dropwise. This neutralizes the hydrochloride salt to liberate the free amine.
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Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous DCM.
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Add the acid chloride solution dropwise to the stirred amine suspension at 0°C. Causality Note: Maintaining a low temperature controls the exothermicity of the reaction and minimizes potential side reactions.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the acid chloride.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the pure 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide.
The Weinreb Amide Mechanistic Advantage
The reliability of the Weinreb amide stems from its ability to form a stable chelated intermediate upon nucleophilic attack. This prevents the common problem of over-addition seen with other acylating agents.
Caption: The stabilizing effect of the Weinreb amide intermediate.
Applications in Drug Discovery and Development
The primary application of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide is as a strategic intermediate in the synthesis of APIs. Its utility has been demonstrated in the development of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.
Role as a Precursor to Dapagliflozin and Related SGLT2 Inhibitors
The synthesis of C-aryl glycoside SGLT2 inhibitors often requires the construction of a diarylmethane core. 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide serves as a precursor to one of the key aromatic fragments. Patents related to the synthesis of Dapagliflozin and other SGLT2 inhibitors describe pathways that utilize intermediates derived from related benzoyl chlorides or benzoic acids.[4][5] The general workflow involves using the Weinreb amide to introduce a second aromatic ring via a ketone intermediate, which is then further elaborated.
Caption: General workflow for API synthesis using the title compound.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are mandatory when handling 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general guidelines based on related structures can be followed.[6][7][8]
Hazard Identification and Personal Protective Equipment (PPE)
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Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] May cause respiratory irritation.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6][7]
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
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Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
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Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is at refrigerator temperatures (2-8°C) to ensure long-term stability.[1]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-chloro-N-methoxy-N-methylbenzamide (CAS No. 842136-59-8) is more than just a chemical compound; it is a precisely engineered tool for modern organic synthesis. Its identity as a Weinreb amide provides chemists with a reliable method for ketone synthesis, avoiding the over-addition pitfalls common to other reagents. This feature, combined with its halogenated aromatic core, makes it a highly valuable intermediate in the resource-intensive field of drug discovery, particularly in the synthesis of next-generation therapeutics like SGLT2 inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any research and development professional aiming to leverage its full potential.
References
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Pharmaffiliates. (n.d.). 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
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Hefei Angvo Chemical Co., Ltd. (n.d.). 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
- Google Patents. (2014). Synthesis method of 5-bromo-2-chloro benzoic acid.
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ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]
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